molecular formula C19H13N3O2S B12159315 N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12159315
M. Wt: 347.4 g/mol
InChI Key: PXDKPQIABWMZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-amine core substituted with a 5-phenyl group and an N-linked 1,3-benzodioxol-5-yl moiety. This compound is part of a broader class of pyrimidine derivatives investigated for pharmaceutical applications, including antiviral, antibacterial, and immunomodulatory activities .

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H13N3O2S/c1-2-4-12(5-3-1)14-9-25-19-17(14)18(20-10-21-19)22-13-6-7-15-16(8-13)24-11-23-15/h1-10H,11H2,(H,20,21,22)

InChI Key

PXDKPQIABWMZSL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving thiophene derivatives and appropriate nitrogen sources. The benzodioxole and phenyl groups are then introduced through subsequent substitution reactions.

For example, the synthesis might involve:

    Cyclization Reaction: Starting with a thiophene derivative, cyclization with a nitrogen source such as guanidine or urea under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: Introduction of the benzodioxole group via a nucleophilic substitution reaction, often using a benzodioxole halide and a base like potassium carbonate.

    Final Coupling: Coupling the phenyl group through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl ring to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any nitro or carbonyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated benzodioxole derivatives, palladium catalysts for cross-coupling reactions, and bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halogens, alkyl, or alkoxy groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

Electron Density and Binding Interactions The benzodioxol group in the target compound provides electron-rich aromaticity, enhancing interactions with polar residues in biological targets (e.g., kinases or receptors) via hydrogen bonding . In contrast, the dichlorophenyl analog () relies on halogen bonding, which is stronger but less versatile .

Solubility and Bioavailability Methoxy and benzodioxol substituents () improve aqueous solubility compared to non-polar groups like phenyl or biphenyl (). The hydrochloride salt form in further enhances solubility for pharmaceutical formulations .

Fluorinated derivatives () are often explored for enhanced metabolic stability and target selectivity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer types, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula: C22H19N3O2SC_{22}H_{19}N_3O_2S. Its structural features include:

  • Benzodioxole moiety : This group is known for enhancing biological activity through various mechanisms.
  • Thieno[2,3-d]pyrimidine core : This structure is often associated with kinase inhibition and anti-cancer properties.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : The compound has been shown to inhibit several serine/threonine kinases, which are critical in cell signaling pathways related to cancer progression.
  • Anticancer Activity : It exhibits selective cytotoxicity against various cancer cell lines, promoting apoptosis in malignant cells while sparing normal cells.

Anticancer Efficacy

Recent studies have demonstrated that this compound exhibits potent anticancer properties against several types of cancer cells:

Cancer Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.95Induction of apoptosis and cell cycle arrest
A549 (Lung)1.25Inhibition of EGFR signaling
HCT116 (Colon)0.85Activation of p53 pathway

These findings suggest that this compound may serve as a promising candidate for targeted cancer therapy.

Case Studies

  • Breast Cancer Study :
    • In vitro studies on MDA-MB-231 cells revealed that the compound inhibited cell proliferation significantly more than standard treatments like paclitaxel (PTX). The mechanism involved the downregulation of the epidermal growth factor receptor (EGFR) pathway and subsequent apoptosis induction .
  • Lung Cancer Study :
    • A549 lung cancer cells treated with the compound showed reduced viability and increased apoptosis rates compared to untreated controls. The IC50 value was determined to be 1.25 µM, indicating strong efficacy against this cell line .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial for its potential application in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.